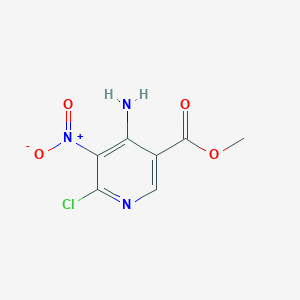
Methyl 4-amino-6-chloro-5-nitronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound that belongs to the class of nitro-substituted nicotinates. It is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a nitro group at the 5-position on the nicotinate ring. This compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through several routes. One common method involves the nitration of methyl 4-amino-6-chloronicotinate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position.
Another synthetic route involves the chlorination of methyl 4-amino-5-nitronicotinate. This reaction uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst to introduce the chlorine atom at the 6-position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-6-chloro-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, alkoxides in the presence of a base or catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: Methyl 4-amino-6-chloro-5-aminonicotinate.
Substitution: Methyl 4-amino-6-substituted-5-nitronicotinate.
Oxidation: Methyl 4-nitroso-6-chloro-5-nitronicotinate.
Applications De Recherche Scientifique
Methyl 4-amino-6-chloro-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-amino-6-chloro-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chlorine groups can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Methyl 4-amino-6-chloro-5-nitronicotinate can be compared with other similar compounds such as:
Methyl 4-amino-5-nitronicotinate: Lacks the chlorine atom at the 6-position, resulting in different reactivity and biological activity.
Methyl 4-amino-6-chloronicotinate: Lacks the nitro group at the 5-position, affecting its chemical properties and applications.
Methyl 4-amino-5-chloro-6-nitronicotinate: Has the chlorine and nitro groups at different positions, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6ClN3O4 |
|---|---|
Poids moléculaire |
231.59 g/mol |
Nom IUPAC |
methyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6ClN3O4/c1-15-7(12)3-2-10-6(8)5(4(3)9)11(13)14/h2H,1H3,(H2,9,10) |
Clé InChI |
ZNFJXIHKBWULDP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


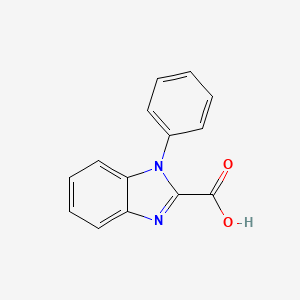
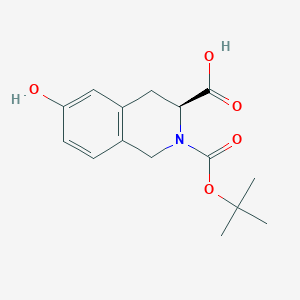
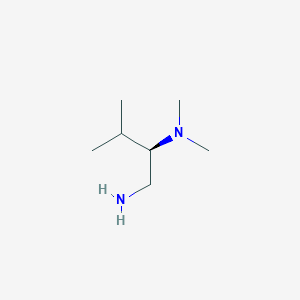

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
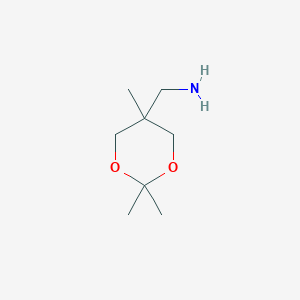
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
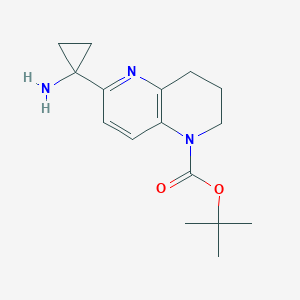
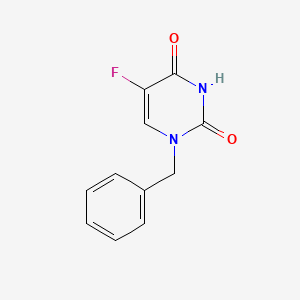
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
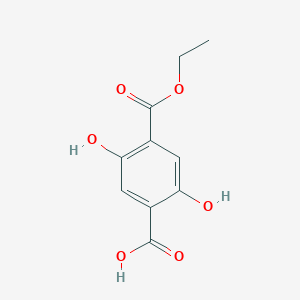
![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)
